4-Iodo-1,2-dimethyl-1H-imidazole 4-Iodo-1,2-dimethyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 343569-02-8
VCID: VC8107448
InChI: InChI=1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3
SMILES: CC1=NC(=CN1C)I
Molecular Formula: C5H7IN2
Molecular Weight: 222.03 g/mol

4-Iodo-1,2-dimethyl-1H-imidazole

CAS No.: 343569-02-8

Cat. No.: VC8107448

Molecular Formula: C5H7IN2

Molecular Weight: 222.03 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1,2-dimethyl-1H-imidazole - 343569-02-8

Specification

CAS No. 343569-02-8
Molecular Formula C5H7IN2
Molecular Weight 222.03 g/mol
IUPAC Name 4-iodo-1,2-dimethylimidazole
Standard InChI InChI=1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3
Standard InChI Key LFGKFJFTXCFJLV-UHFFFAOYSA-N
SMILES CC1=NC(=CN1C)I
Canonical SMILES CC1=NC(=CN1C)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-iodo-1,2-dimethyl-1H-imidazole is C₅H₇IN₂, with a molar mass of 222.03 g/mol . The imidazole ring is substituted with methyl groups at positions 1 and 2 and an iodine atom at position 4. This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions.

Physical Properties

Key physical parameters include:

PropertyValueSource
Density1.92 ± 0.1 g/cm³
Boiling Point293.4 ± 13.0 °C
pKa5.19 ± 0.60
Melting PointNot reported
SolubilityLimited in polar solvents

The compound’s low solubility in polar solvents like water contrasts with its solubility in dimethyl sulfoxide (DMSO) and dichloromethane, attributed to iodine’s hydrophobic character . Thermal stability is moderate, with decomposition observed near its boiling point under atmospheric pressure .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves electrophilic iodination of 1,2-dimethyl-1H-imidazole (CAS 1739-84-0) . A modified protocol adapted from 4-iodoimidazole synthesis (CAS 71759-89-2) employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide (DMF) .

Representative Procedure:

  • Substrate Preparation: Dissolve 1,2-dimethylimidazole (10 mmol) in DMF (50 mL) at 0°C .

  • Iodination: Add ICl (12 mmol) dropwise under nitrogen, stirring for 6–8 hours .

  • Workup: Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate) .

Yield: 65–70% .

Industrial-Scale Production

Continuous flow reactors enhance scalability by mitigating exothermic risks and improving mixing efficiency. Process parameters (temperature, stoichiometry) are optimized to minimize byproducts like 4,5-diiodo derivatives .

Reactivity and Functionalization

Halogen Exchange Reactions

The iodine atom participates in Ullmann-type couplings and Sonogashira cross-couplings, enabling arylation or alkynylation at position 4. For example, reaction with phenylboronic acid under palladium catalysis yields 4-aryl-1,2-dimethylimidazoles, valuable in ligand design .

Nitration and Reduction

While the parent compound lacks a nitro group, nitration at position 5 (using HNO₃/H₂SO₄) produces 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole (CAS 13369-85-2). Subsequent reduction with H₂/Pd-C yields the corresponding amine, a precursor to antimicrobial agents.

Applications in Research and Industry

Pharmaceutical Intermediates

The iodine substituent’s bioisosteric properties make this compound a candidate for antiprotozoal drug development. Structural analogs exhibit activity against Trypanosoma cruzi by inhibiting parasite-specific enzymes .

Coordination Chemistry

As a ligand, 4-iodo-1,2-dimethyl-1H-imidazole coordinates transition metals (e.g., Cu, Pd) to form catalysts for C–C bond-forming reactions. Its steric bulk improves selectivity in asymmetric syntheses .

Material Science

Incorporated into ionic liquids, the compound enhances thermal stability and electrochemical performance, relevant for energy storage systems .

Comparative Analysis with Related Compounds

1,2-Dimethylimidazole vs. 4-Iodo-1,2-dimethyl-1H-imidazole

Property1,2-Dimethylimidazole 4-Iodo-1,2-dimethyl-1H-imidazole
Molecular FormulaC₅H₈N₂C₅H₇IN₂
Molar Mass (g/mol)96.13222.03
Boiling Point (°C)206.0293.4
Density (g/cm³)1.0 ± 0.11.92 ± 0.1

The iodine substituent increases molecular weight by 125.90 g/mol and density by 0.92 g/cm³, significantly altering phase behavior .

Future Directions

Targeted Drug Delivery

Functionalizing the iodine atom with radionuclides (e.g., ¹²³I) could enable theranostic applications in oncology, combining imaging and therapy .

Green Chemistry Innovations

Developing solvent-free iodination protocols using mechanochemistry may reduce waste and improve atom economy .

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